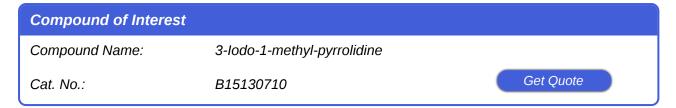


An In-depth Technical Guide to 3-lodo-1-methylpyrrolidine

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3-lodo-1-methyl-pyrrolidine**. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and pharmacology.

Core Chemical and Physical Properties

3-lodo-1-methyl-pyrrolidine is a substituted pyrrolidine, a class of saturated nitrogen-containing heterocycles. The pyrrolidine ring is a fundamental structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1][2] The presence of an iodine atom at the 3-position makes this compound a versatile synthetic intermediate, particularly for introducing the pyrrolidine scaffold into larger molecules through cross-coupling reactions or nucleophilic substitution.

The quantitative properties of (R)-**3-lodo-1-methyl-pyrrolidine** are summarized in the table below.



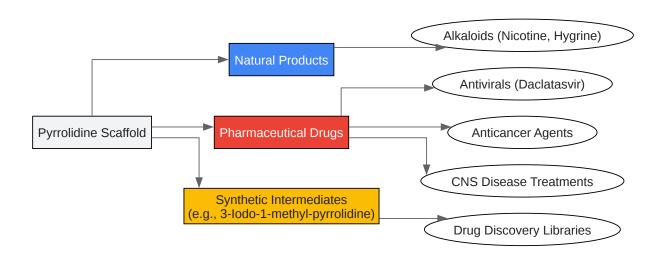
Property	Value	Source
CAS Number	1354008-53-9	[3]
Molecular Formula	C5H10IN	[3]
Molecular Weight	211.044 g/mol	[3]
IUPAC Name	(3R)-3-iodo-1-methylpyrrolidine	[3]
Boiling Point	179.4 ± 33.0 °C at 760 mmHg	[3]
Density	1.8 ± 0.1 g/cm ³	[3]
Flash Point	62.3 ± 25.4 °C	[3]
Refractive Index	1.582	[3]
Vapor Pressure	0.9 ± 0.3 mmHg at 25°C	[3]
LogP	1.46	[3]
Exact Mass	210.985779	[3]
InChIKey	JRYHSOYEKJWMIB- RXMQYKEDSA-N	[3]

Significance in Drug Discovery and Organic Synthesis

The pyrrolidine scaffold is a privileged structure in medicinal chemistry due to its three-dimensional nature, which allows for effective exploration of pharmacophore space.[2][4] Pyrrolidine derivatives are integral components of numerous natural alkaloids like nicotine and hygrine, as well as synthetic drugs such as Captopril, Raclopride, and various antiviral agents. [1][5] The stereochemistry of substituents on the pyrrolidine ring can significantly influence biological activity and target selectivity.[2]

3-lodo-1-methyl-pyrrolidine serves as a valuable building block for synthesizing more complex molecules. The carbon-iodine bond can be readily functionalized, making it a precursor for creating diverse libraries of pyrrolidine-containing compounds for drug screening and development.





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Fig. 1: Significance of the pyrrolidine scaffold in chemistry.

Experimental Protocols: Synthesis of Substituted Pyrrolidines

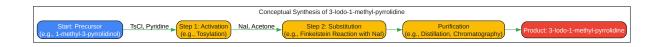
While a specific, detailed protocol for the synthesis of **3-lodo-1-methyl-pyrrolidine** is not readily available in the provided search results, a general approach can be inferred from established methods for creating substituted pyrrolidines. A common strategy involves the cyclization of acyclic precursors or the functionalization of a pre-existing pyrrolidine ring, often derived from proline or 4-hydroxyproline.[1]

A plausible synthetic route could involve the following conceptual steps:

- Starting Material: Begin with a suitable precursor, such as 1-methyl-3-pyrrolidinol.
- Activation of Hydroxyl Group: Convert the hydroxyl group into a better leaving group, for instance, by tosylation or mesylation.
- Nucleophilic Substitution: Displace the leaving group with an iodide source (e.g., sodium iodide) in an appropriate solvent, proceeding via an S_n2 reaction to yield the final product.



The workflow below illustrates this generalized synthetic logic.



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Fig. 2: Conceptual workflow for pyrrolidine functionalization.

Chemical Reactivity

The reactivity of **3-lodo-1-methyl-pyrrolidine** is dominated by two key features:

- The Tertiary Amine: The nitrogen atom is basic and nucleophilic, characteristic of dialkyl amines.[5] It can participate in acid-base reactions and act as a ligand for metal centers.
- The Carbon-lodine Bond: Iodine is an excellent leaving group, making the C3 position susceptible to nucleophilic attack. This allows for the facile introduction of a wide range of functional groups. This site is also reactive in various transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. Recent studies have highlighted the use of 3-haloindoles in photocatalytic decarboxylative alkylation, a strategy that could potentially be adapted for pyrrolidine systems.[6][7]

Safety Information

For (R)-3-lodo-1-methyl-pyrrolidine, the available safety information indicates a "Warning" signal word.[3] While specific hazard statements for this compound are not detailed, related pyrrolidine structures can be flammable, corrosive, and cause skin and eye irritation.[8] Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be employed when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consulting the specific Safety Data Sheet (SDS) from the supplier is mandatory.



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